molecular formula C19H33Cl3O2 B12528640 Hexadecyl 2,3,3-trichloroprop-2-enoate CAS No. 654646-25-0

Hexadecyl 2,3,3-trichloroprop-2-enoate

Cat. No.: B12528640
CAS No.: 654646-25-0
M. Wt: 399.8 g/mol
InChI Key: NXRCJEGFHOVVFL-UHFFFAOYSA-N
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Description

Hexadecyl 2,3,3-trichloroprop-2-enoate is an organic compound with the molecular formula C19H35Cl3O2. It is a type of ester formed from hexadecanol and 2,3,3-trichloroprop-2-enoic acid. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl 2,3,3-trichloroprop-2-enoate can be synthesized through an esterification reaction between hexadecanol and 2,3,3-trichloroprop-2-enoic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions may vary, but a common method involves refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,3,3-trichloroprop-2-enoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Hexadecanol and 2,3,3-trichloroprop-2-enoic acid.

    Reduction: Hexadecyl alcohol.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexadecyl 2,3,3-trichloroprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce the hexadecyl group into various molecules.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of hexadecyl 2,3,3-trichloroprop-2-enoate involves its interaction with molecular targets through its ester and trichloroprop-2-enoate moieties. The ester group can undergo hydrolysis, releasing hexadecanol and 2,3,3-trichloroprop-2-enoic acid, which may interact with cellular components. The trichloroprop-2-enoate moiety can participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways.

Comparison with Similar Compounds

Hexadecyl 2,3,3-trichloroprop-2-enoate can be compared with similar compounds such as:

    Hexadecyl acrylate: Similar ester structure but with an acrylate group instead of a trichloroprop-2-enoate group.

    Hexadecyl prop-2-enoate: Similar ester structure but without the chlorine atoms.

    Hexadecyl 2,3-dichloroprop-2-enoate: Similar structure but with two chlorine atoms instead of three.

Uniqueness

The presence of three chlorine atoms in this compound makes it unique compared to its analogs, potentially imparting distinct chemical reactivity and biological activity.

Properties

CAS No.

654646-25-0

Molecular Formula

C19H33Cl3O2

Molecular Weight

399.8 g/mol

IUPAC Name

hexadecyl 2,3,3-trichloroprop-2-enoate

InChI

InChI=1S/C19H33Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-19(23)17(20)18(21)22/h2-16H2,1H3

InChI Key

NXRCJEGFHOVVFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(=C(Cl)Cl)Cl

Origin of Product

United States

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